1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one
Overview
Description
1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidine ring substituted with a hydroxy group and a methyl group on the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can regenerate the original hydroxy compound .
Scientific Research Applications
1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring but lacking the hydroxy and methyl substituents.
Pyrrolidine-2,5-dione: Another related compound with additional functional groups on the pyrrolidine ring.
Uniqueness
1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one is unique due to the presence of the hydroxy and methyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other pyrrolidinone derivatives .
Properties
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,6-10)9-5-3-4-7(9)11/h10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGICOXFRUJDBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493319 | |
Record name | 1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61484-27-3 | |
Record name | 1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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